1,5-Diphenyl-3-(p-tolyl)formazan

Catalog No.
S1534677
CAS No.
1622-12-4
M.F
C20H18N4
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diphenyl-3-(p-tolyl)formazan

CAS Number

1622-12-4

Product Name

1,5-Diphenyl-3-(p-tolyl)formazan

IUPAC Name

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3

InChI Key

FEYZMOAOMKSFOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Biology

Application Summary: In biology, 1,5-Diphenyl-3-(p-tolyl)formazan is utilized in cell viability assays. It serves as a colorimetric indicator for determining the metabolic activity of cells.

Methods of Application: The compound is applied to cultured cells, where it undergoes reduction by cellular enzymes to form a colored formazan product. This reduction only occurs in metabolically active cells, allowing for the assessment of cell viability.

Results and Outcomes: The intensity of the color produced correlates with the number of viable cells, which can be quantified using spectrophotometric methods. This provides a non-invasive and quantitative approach to assess cell proliferation and cytotoxicity .

Chemistry

Application Summary: In chemistry, this compound is used as a building block for synthesizing various organic molecules due to its stable formazan core.

Results and Outcomes: The reactions typically result in high yields of the desired products, with the formazan core being a key structural component that imparts stability and desired properties to the molecules .

Medicine

Application Summary: Medically, 1,5-Diphenyl-3-(p-tolyl)formazan is explored for its potential in drug discovery and development, particularly in the screening of new therapeutic agents.

Methods of Application: It is used in high-throughput screening assays to identify compounds that affect cellular metabolism and can potentially act as drugs.

Results and Outcomes: The outcomes of such screenings are crucial for the early stages of drug development, providing insights into the efficacy and toxicity of new compounds .

Materials Science

Application Summary: In materials science, the compound finds application in the development of new materials with unique electronic properties.

Methods of Application: It is incorporated into materials to study the electrical conductivity and stability, which are important for developing advanced electronic devices.

Results and Outcomes: Research has shown that materials incorporating formazan derivatives exhibit enhanced electrical properties, making them suitable for a variety of electronic applications .

Environmental Science

Application Summary: Environmental science applications include using 1,5-Diphenyl-3-(p-tolyl)formazan as an indicator for environmental monitoring and pollution assessment.

Methods of Application: The compound’s color change upon reduction is used to detect the presence of certain pollutants or to assess the microbial activity in environmental samples.

Results and Outcomes: This method provides a simple and effective way to monitor environmental health and the impact of pollutants on biological systems .

1,5-Diphenyl-3-(p-tolyl)formazan is an organic compound characterized by its unique structure, which contains two phenyl groups and one p-tolyl group attached to a formazan backbone. Its molecular formula is C19_{19}H18_{18}N4_{4}, and it has a molecular weight of approximately 314.39 g/mol. The compound is notable for its vibrant coloration, typically appearing as a blood-red solid due to the presence of the conjugated system in its structure, which allows for extensive delocalization of electrons.

Typical of formazans, including:

  • Oxidation: 1,5-Diphenyl-3-(p-tolyl)formazan can undergo oxidation reactions, often yielding products that retain the core formazan structure but may alter substituents on the phenyl rings or introduce new functional groups.
  • Coordination Chemistry: It can act as a ligand in coordination complexes. The nitrogen atoms in the formazan moiety can coordinate with metal centers, forming stable complexes that exhibit unique electronic properties .
  • Reactivity with Aryldiazonium Salts: The compound can be synthesized through reactions involving aryldiazonium salts, which can lead to various derivatives depending on the substituents used in the diazonium compounds .

1,5-Diphenyl-3-(p-tolyl)formazan can be synthesized using several methods:

  • Coupling Reactions: A common method involves coupling an aryldiazonium salt with a suitable hydrazone or activated carbon substrate. This approach allows for modular synthesis and access to various structural derivatives .
  • Condensation Reactions: Another method utilizes condensation reactions between phenylhydrazine and appropriate carbonyl compounds, leading to the formation of the formazan structure.

These methods enable chemists to manipulate substituents on the aromatic rings, tailoring the compound's properties for specific applications.

1,5-Diphenyl-3-(p-tolyl)formazan finds applications in several fields:

  • Dyes and Pigments: Due to its intense color, it can be used as a dye or pigment in various materials.
  • Analytical Chemistry: It serves as a reagent in colorimetric assays and analytical techniques due to its distinct coloration changes upon reaction with different analytes.
  • Coordination Chemistry: Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Studies focusing on the interactions of 1,5-diphenyl-3-(p-tolyl)formazan with metal ions reveal its potential as a ligand in coordination chemistry. These interactions often lead to enhanced stability and unique electronic properties of the resulting complexes. The behavior of this compound in biological systems also warrants further investigation to fully understand its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 1,5-diphenyl-3-(p-tolyl)formazan. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1,5-DiphenylformazanContains two phenyl groupsLacks the p-tolyl group, affecting its properties
1,5-Diphenyl-3-(p-methoxyphenyl)formazanSubstituted with a methoxy groupExhibits different electronic properties due to methoxy substitution
1,5-Diphenyl-3-(p-fluorophenyl)formazanSubstituted with a fluorophenyl groupEnhanced reactivity due to electronegative fluorine
1,5-Diphenyl-3-(p-chlorophenyl)formazanSubstituted with a chlorophenyl groupDisplays unique solubility characteristics

The uniqueness of 1,5-diphenyl-3-(p-tolyl)formazan lies in its specific combination of substituents that influence its optical and electronic properties. This makes it distinct from other similar compounds, particularly in terms of colorimetric behavior and potential biological activity.

XLogP3

6.1

Dates

Modify: 2023-08-15

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